1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride is a synthetic compound with the molecular formula C6H11ClF2N2O. It is known for its unique structural features, which include a cyclobutane ring substituted with amino, difluoro, and N-methyl groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride typically involves multiple steps. One common method starts with the cyclobutanone derivative, which undergoes fluorination to introduce the difluoro groups. Subsequent steps involve the introduction of the amino and N-methyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoro groups may enhance its binding affinity and specificity, while the amino and N-methyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride
- 1-amino-3,3-difluoro-N-ethyl-cyclobutanecarboxamide hydrochloride
- 1-amino-3,3-difluoro-N-propyl-cyclobutanecarboxamide hydrochloride
Uniqueness
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride (CAS Number: 2193057-39-3) is a novel small molecule with a unique cyclobutane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its distinctive chemical properties and structural features suggest various applications in drug development and biological research.
- Molecular Formula : C6H11ClF2N2O
- Molecular Weight : 196.62 g/mol
- IUPAC Name : 1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide
The compound's structure includes a cyclobutane ring substituted with amino, difluoro, and N-methyl groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or bind to various receptors, influencing cellular pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it showed promising results against non-small cell lung carcinoma (NSCLC) cells, suggesting its potential as an anticancer agent.
- Antiparasitic Potential : A study highlighted its effectiveness as an enzyme inhibitor in parasitic infections, indicating that it may serve as a lead compound for developing new antiparasitic drugs.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide | Lacks hydrochloride salt | Moderate enzyme inhibition |
JNJ-70033093 | Similar scaffold | Potent against specific receptors |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. The synthesis typically involves multi-step reactions starting from cyclobutane derivatives and includes the introduction of functional groups through selective reactions.
Synthesis Overview
- Preparation of Cyclobutane Ring : Initial cyclization reactions are performed under controlled conditions.
- Functional Group Introduction : Amino and difluoro groups are introduced via nucleophilic substitution reactions.
- Formation of Hydrochloride Salt : The final step involves forming the hydrochloride salt to improve solubility and stability.
Properties
IUPAC Name |
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c1-10-4(11)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBUWCXASDSZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC(C1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.